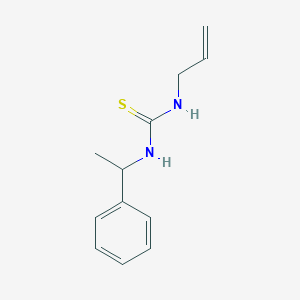![molecular formula C9H9N5O5 B12469285 4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its azido group, which imparts significant reactivity, and its multiple hydroxyl groups, which contribute to its solubility and potential for hydrogen bonding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one typically involves multi-step organic reactions. The starting materials often include precursors with azido and hydroxyl functionalities. Key steps in the synthesis may involve:
Azidation: Introduction of the azido group through nucleophilic substitution reactions.
Cyclization: Formation of the tricyclic structure via intramolecular cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions involving the azido group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Solvents: Polar solvents like water or methanol to facilitate reactions.
Major Products
Oxidation Products: Compounds with carbonyl functionalities.
Reduction Products: Amines derived from the reduction of the azido group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one involves its reactivity due to the azido group. This group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can engage in hydrogen bonding, influencing the compound’s interactions with other molecules. The tricyclic structure provides rigidity and specific spatial orientation, which can be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone : A compound with a similar tricyclic structure but different functional groups.
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one: Similar in structure but may differ in the position or number of functional groups.
Uniqueness
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one is unique due to its combination of azido and hydroxyl groups, which confer distinct reactivity and solubility properties. Its tricyclic structure also sets it apart from many other compounds, providing specific spatial characteristics that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H9N5O5 |
|---|---|
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C9H9N5O5/c10-13-12-9(3-15)6(17)5-7(19-9)14-2-1-4(16)11-8(14)18-5/h1-2,5-7,15,17H,3H2 |
Clé InChI |
HXIRTOCBJXONPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C3C(C(C(O3)(CO)N=[N+]=[N-])O)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)

![2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12469236.png)

![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)

![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
